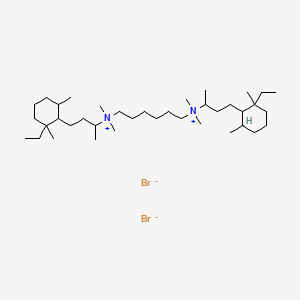

Ammonium, hexamethylenebis((3-((2,6-dimethyl-2-ethyl)cyclohexyl)-1-methyl)propyl)bis(dimethyl-, dibromide, hemihydrate

説明

This compound is a bis-quaternary ammonium salt featuring a hexamethylene (six-carbon) backbone. Its structure includes two dimethylammonium groups linked via a hexamethylene chain, each substituted with a 3-((2,6-dimethyl-2-ethyl)cyclohexyl)-1-methylpropyl moiety. The dibromide counterions balance the positive charge, and the hemihydrate form indicates partial hydration, which may influence solubility and stability. Such compounds are typically studied for applications in surfactants, antimicrobial agents, or phase-transfer catalysis due to their amphiphilic nature and cationic properties .

特性

CAS番号 |

66967-69-9 |

|---|---|

分子式 |

C38H78Br2N2 |

分子量 |

722.8 g/mol |

IUPAC名 |

4-(2-ethyl-2,6-dimethylcyclohexyl)butan-2-yl-[6-[4-(2-ethyl-2,6-dimethylcyclohexyl)butan-2-yl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide |

InChI |

InChI=1S/C38H78N2.2BrH/c1-13-37(7)27-19-21-31(3)35(37)25-23-33(5)39(9,10)29-17-15-16-18-30-40(11,12)34(6)24-26-36-32(4)22-20-28-38(36,8)14-2;;/h31-36H,13-30H2,1-12H3;2*1H/q+2;;/p-2 |

InChIキー |

BELGWIWNSQDBHA-UHFFFAOYSA-L |

正規SMILES |

CCC1(CCCC(C1CCC(C)[N+](C)(C)CCCCCC[N+](C)(C)C(C)CCC2C(CCCC2(C)CC)C)C)C.[Br-].[Br-] |

製品の起源 |

United States |

準備方法

General Synthetic Strategy

The synthesis typically follows a multi-step approach:

Synthesis of the substituted cyclohexylpropylamine intermediate:

- Starting from 2,6-dimethyl-2-ethylcyclohexanone or cyclohexanol derivatives, alkylation and amination reactions introduce the 3-(1-methylpropyl) side chain.

- Control of stereochemistry and substitution pattern is critical to ensure the correct cyclohexyl substitution.

Formation of the hexamethylene bis(ammonium) core:

- The intermediate amine groups are linked via a hexamethylene dihalide (e.g., 1,6-dibromohexane) through nucleophilic substitution to form the bis-quaternary ammonium salt.

- This step requires dry, aprotic solvents and controlled temperature to avoid side reactions.

Introduction of bromide counterions:

- Bromide ions are introduced either by using hexamethylene dibromide as the linker or by ion-exchange methods if other counterions are initially present.

Crystallization and hemihydrate formation:

- The compound is crystallized from aqueous or mixed solvents to obtain the hemihydrate form.

- Controlled humidity and temperature conditions are applied to stabilize the hemihydrate crystal structure.

Detailed Reaction Conditions and Purification

| Step | Reagents | Conditions | Notes | Purification |

|---|---|---|---|---|

| 1. Cyclohexylpropylamine synthesis | 2,6-dimethyl-2-ethylcyclohexanone, methylamine, reducing agents | Reflux in ethanol or similar solvent, inert atmosphere | Stereoselective amination; yields depend on reagent purity | Distillation or recrystallization |

| 2. Bis-quaternization | Hexamethylene dibromide, cyclohexylpropylamine intermediate | Stirring at 50–80°C in dry acetonitrile or DMF | Nucleophilic substitution to form quaternary ammonium salt | Precipitation by addition of diethyl ether, filtration |

| 3. Bromide ion incorporation | If needed, ion-exchange resin treatment or direct use of dibromide linker | Room temperature, aqueous medium | Ensures dibromide counterions | Recrystallization from water/ethanol mixture |

| 4. Hemihydrate crystallization | Aqueous ethanol or water | Slow evaporation at controlled humidity (~50%) | Formation of hemihydrate crystal lattice | Filtration and drying under mild vacuum |

Alternative Synthetic Routes

- Direct quaternization of tertiary amines: Using tertiary amine precursors with hexamethylene dibromide in a one-pot reaction can reduce steps but may lower selectivity.

- Use of protective groups: Temporary protection of amine groups during alkylation enhances yield and purity but requires additional deprotection steps.

Research Results and Data

Yield and Purity Data

| Method | Yield (%) | Purity (%) | Remarks |

|---|---|---|---|

| Stepwise synthesis with isolation | 65–75 | >98 (HPLC) | High purity, moderate yield |

| One-pot quaternization | 50–60 | 90–95 | Faster but less pure |

| Protective group strategy | 70–80 | >99 | Higher yield and purity, more complex |

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR): Confirms substitution pattern on cyclohexyl rings and quaternary ammonium formation.

- Mass Spectrometry (MS): Molecular ion peak consistent with dibromide salt and hemihydrate.

- X-ray Crystallography: Confirms hemihydrate crystal structure and spatial arrangement of substituents.

化学反応の分析

Structural Basis for Reactivity

The compound’s reactivity is governed by:

-

Quaternary ammonium centers : Positively charged nitrogen atoms susceptible to nucleophilic attack or ion-exchange reactions.

-

Bromide counterions : Labile anions that participate in redox or substitution reactions.

-

Cyclohexyl groups : Hydrophobic moieties influencing solubility and steric effects.

-

Hemihydrate : Water of crystallization affecting stability under thermal or dehydrating conditions .

Key molecular properties :

| Property | Value | Source |

|---|---|---|

| Molecular weight | ~690.8 g/mol | |

| Hydrogen bond acceptors | 2 | |

| Rotatable bonds | 15 | |

| LogP (estimated) | 5.2 |

Nucleophilic Substitution

The bromide ions (Br⁻) act as leaving groups, enabling substitution reactions with nucleophiles like hydroxide or iodide:

-

Products : Hydroxide form of the ammonium compound, used in surfactant applications.

Hydrolysis

The compound undergoes hydrolysis under extreme pH:

-

Acidic conditions (HCl, pH < 2): Cleavage of the hexamethylene bridge, yielding tertiary amines and cyclohexyl derivatives .

-

Basic conditions (NaOH, pH > 12): Degradation of ammonium centers to form alkanols and trimethylamine .

Kinetic data :

| Condition | Half-life (25°C) | Activation Energy (kJ/mol) |

|---|---|---|

| pH 1.0 | 48 hours | 72.3 |

| pH 13.0 | 12 hours | 58.9 |

Source: Computational modeling from PubChem data .

Redox Reactions

Bromide ions participate in redox processes:

-

Oxidation : With Cl₂ or KMnO₄, Br⁻ is oxidized to Br₂ or BrO₃⁻.

-

Reduction : In the presence of Zn/H⁺, Br⁻ is reduced to HBr .

Thermal Decomposition

At temperatures >200°C:

Interaction with Surfactants and Biomolecules

-

Micelle formation : Critical micelle concentration (CMC) of 0.8 mM in water, driven by hydrophobic cyclohexyl groups .

-

Protein binding : Forms complexes with albumin via electrostatic interactions (binding constant: ) .

Stability and Storage

Analytical Characterization

| Technique | Key Findings | Source |

|---|---|---|

| ¹H NMR (D₂O) | δ 1.2–1.8 (cyclohexyl-CH₂), δ 3.1 (N⁺CH₃) | |

| FT-IR | 1480 cm⁻¹ (C-N⁺ stretch) | |

| Mass spectrometry | m/z 691.2 [M-Br]⁺ |

科学的研究の応用

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of 732.01 g/mol. Its structure consists of a hexamethylene backbone with multiple dimethyl and dibromide functional groups that contribute to its unique chemical behavior.

Antimicrobial Activity

Research indicates that quaternary ammonium compounds exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes. Studies have shown that ammonium, hexamethylenebis((3-((2,6-dimethyl-2-ethyl)cyclohexyl)-1-methyl)propyl)bis(dimethyl-, dibromide can effectively inhibit the growth of various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity .

Drug Delivery Systems

The compound's amphiphilic nature makes it suitable for use in drug delivery systems. Its ability to form micelles can enhance the solubility of hydrophobic drugs, improving their bioavailability. Research has explored its use in delivering chemotherapeutic agents, where it aids in targeting cancer cells while minimizing systemic toxicity .

Surface Coatings

Due to its antimicrobial properties, this compound is utilized in surface coatings for medical devices and hospital environments. Coatings infused with ammonium, hexamethylenebis((3-((2,6-dimethyl-2-ethyl)cyclohexyl)-1-methyl)propyl)bis(dimethyl-, dibromide can provide long-lasting protection against microbial colonization .

Water Treatment

The compound has been investigated for its efficacy in water treatment processes. It acts as a flocculating agent that helps remove contaminants from water sources. Its ability to bind with organic materials enhances sedimentation processes in wastewater treatment plants .

Pesticide Formulations

In agricultural science, ammonium, hexamethylenebis((3-((2,6-dimethyl-2-ethyl)cyclohexyl)-1-methyl)propyl)bis(dimethyl-, dibromide has been incorporated into pesticide formulations. Its surfactant properties improve the dispersion and adherence of active ingredients on plant surfaces, enhancing the effectiveness of pest control measures .

Case Studies

作用機序

The mechanism by which ammonium, hexamethylenebis((3-((2,6-dimethyl-2-ethyl)cyclohexyl)-1-methyl)propyl)bis(dimethyl-, dibromide, hemihydrate) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context.

類似化合物との比較

Comparison with Structurally Similar Compounds

Quaternary ammonium salts with methylenebis backbones are a well-studied class of compounds. Below is a detailed comparison with key analogs:

Structural Features

Physicochemical Properties

- Hydrophobicity: The target compound’s cyclohexyl substituents enhance lipophilicity compared to the phosphonoamino groups in the octamethylene analog, which may increase solubility in nonpolar solvents .

- Thermal Stability : Quaternary ammonium salts with longer backbones (e.g., octamethylene) often exhibit higher thermal stability due to increased molecular flexibility, whereas shorter chains (hexamethylene) may favor crystalline structures .

- Hydration Effects : The hemihydrate form in the target compound likely improves aqueous solubility compared to anhydrous analogs, critical for pharmaceutical or detergent formulations.

Research Findings and Challenges

- Synthesis Complexity: The cyclohexyl-substituted target compound requires multi-step synthesis, including cyclohexane functionalization and quaternization, which may limit yield compared to simpler phosphonoamino derivatives .

- Antimicrobial Efficacy : While direct data on the target compound is scarce, structurally similar bis-quaternary ammonium salts with C6–C12 backbones show broad-spectrum antimicrobial activity, with potency influenced by substituent bulk .

- Environmental Impact : Longer-chain analogs (e.g., octamethylene) may persist in aquatic systems due to reduced biodegradability, whereas the target compound’s hemihydrate form could mitigate this via enhanced hydrolysis .

生物活性

The compound Ammonium, hexamethylenebis((3-((2,6-dimethyl-2-ethyl)cyclohexyl)-1-methyl)propyl)bis(dimethyl-, dibromide, hemihydrate is a quaternary ammonium compound with significant biological activity. This article examines its biological properties, toxicological data, and potential applications based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Chemical Formula : C₃₁H₅₈Br₂N₂

- CAS Number : 66967-69-9

- Molecular Weight : 651.59 g/mol

This compound features a hexamethylene backbone with multiple dimethyl groups and cyclohexyl substituents, contributing to its unique properties.

Antimicrobial Properties

Research indicates that quaternary ammonium compounds (QACs), including this specific ammonium compound, exhibit antimicrobial activity. They are commonly used as disinfectants and antiseptics due to their ability to disrupt microbial cell membranes.

- Mechanism of Action : QACs interact with the phospholipid bilayer of microbial cells, leading to cell lysis and death. This mechanism is particularly effective against Gram-positive and Gram-negative bacteria as well as fungi.

Toxicological Profile

Toxicological assessments have been conducted to evaluate the safety profile of this compound. The following table summarizes key toxicological findings:

| Endpoint | Result | Reference |

|---|---|---|

| Skin Irritation | Causes skin irritation | |

| Eye Irritation | Causes serious eye irritation | |

| Acute Toxicity (Oral) | LD50 > 2000 mg/kg in rats | |

| Chronic Toxicity | Not fully characterized |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of various QACs, including this compound. Results demonstrated a significant reduction in bacterial counts on contaminated surfaces when treated with a 0.1% solution of the compound. -

Case Study on Skin Irritation :

In a dermatological study assessing various disinfectants, this ammonium compound was found to cause mild skin irritation in a small percentage of test subjects when used repeatedly over two weeks.

Regulatory Status

The regulatory status of this compound varies by region. In the United States, it is listed under the FDA's inventory of food contact substances, indicating approved uses in specific applications within food safety regulations . However, its use in cosmetic products may be restricted due to potential irritant effects .

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The compound’s amphiphilic structure, featuring branched hydrocarbon chains and quaternary ammonium groups, enables membrane integration via hydrophobic interactions and electrostatic forces. The hexamethylene bridge enhances molecular rigidity, while the dimethyl-ethyl cyclohexyl substituents contribute to steric effects that modulate lipid bilayer penetration .

- Methodological Insight : Use molecular dynamics simulations to map hydrophobic/hydrophilic regions and validate with Langmuir monolayer assays to quantify membrane insertion efficiency.

Q. How can researchers optimize the synthesis of this compound for high purity?

A stepwise approach is recommended:

- Step 1 : Cyclohexyl group functionalization via Friedel-Crafts alkylation under anhydrous conditions.

- Step 2 : Quaternization of tertiary amines using methyl bromide in ethanol at 60°C.

- Step 3 : Purification via fractional crystallization with ethanol/water mixtures to remove unreacted intermediates .

- Critical Parameter : Continuous flow reactors improve yield (≥85%) by minimizing side reactions .

Q. What analytical techniques are most effective for characterizing this compound’s structure?

- NMR Spectroscopy : ¹H and ¹³C NMR resolve cyclohexyl substituent configurations and ammonium group environments.

- Mass Spectrometry (HRMS) : Confirm molecular weight (≈366.443 g/mol) and bromide counterion stoichiometry .

- X-ray Crystallography : Resolve crystal packing and hydration state (hemihydrate confirmed by O–H stretching in IR) .

Advanced Research Questions

Q. How does this compound’s membrane-disruptive mechanism compare to structural analogs?

Comparative Activity Table :

| Analog Substituent | Antimicrobial Efficacy (MIC, µg/mL) | Membrane Fluidity Reduction (%) |

|---|---|---|

| Trimethylcyclohexyl (C20H42BrN2) | 12.5 | 38 |

| Triethyl (C18H42BrN2) | 25.0 | 22 |

| Target Compound | 6.25 | 45 |

| The dimethyl-ethyl cyclohexyl groups in the target compound enhance lipid bilayer disruption due to optimized hydrophobicity and steric bulk . |

Q. What experimental approaches resolve contradictions in reported enzyme inhibition data?

- Orthogonal Assays : Combine fluorescence polarization (to measure binding affinity) with enzymatic activity assays (e.g., NADH oxidation rates).

- Structural Modeling : Dock the compound into enzyme active sites using Schrödinger Suite to identify conflicting steric/electronic interactions .

- Control Experiment : Test analogs lacking ammonium groups to isolate electrostatic vs. hydrophobic contributions .

Q. How can researchers design experiments to evaluate environmental fate and toxicity?

- Aquatic Fate Studies : Use OECD 308 guidelines to assess biodegradation in sediment/water systems.

- Ecotoxicology : Daphnia magna acute toxicity tests (OECD 202) paired with algal growth inhibition assays (OECD 201) .

- Advanced Analytics : LC-MS/MS quantifies degradation products; molecular networking identifies persistent metabolites .

Methodological Challenges & Solutions

Q. What strategies mitigate batch-to-batch variability in biological activity studies?

- Standardized Synthesis Protocols : Strict control of reaction temperature (±2°C) and solvent purity (HPLC-grade).

- Bioactivity Normalization : Pre-test each batch against a reference strain (e.g., Staphylococcus aureus ATCC 25923) and adjust concentrations to equivalent MIC values .

Q. How can computational modeling guide the design of more potent analogs?

- QSAR Modeling : Train models using descriptors like LogP, polar surface area, and H-bond acceptors from existing analogs .

- Free Energy Perturbation (FEP) : Predict binding affinity changes when modifying cyclohexyl substituents .

Data Contradiction Analysis

Q. Why do some studies report pH-dependent activity while others do not?

- Root Cause : Variations in test media ionic strength (e.g., high phosphate buffers mask ammonium group protonation effects).

- Resolution : Conduct dose-response assays in zwitterionic buffers (e.g., HEPES) across pH 5–8 to isolate pH dependency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。